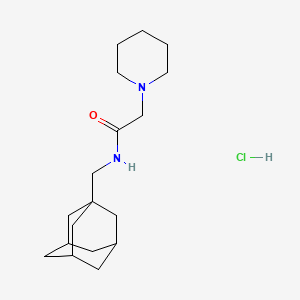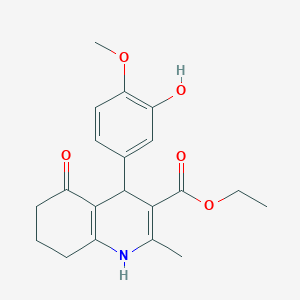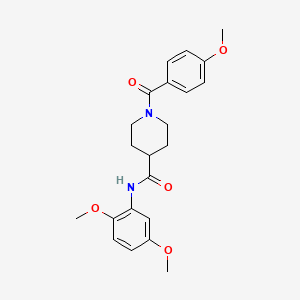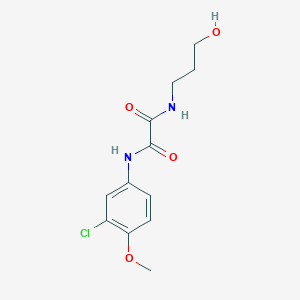![molecular formula C13H10N2O2S B5220793 6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)
6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Descripción general
Descripción
6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Chemical Synthesis
6-Benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione and its derivatives are extensively used in chemical synthesis. A study by Ghaffari et al. (2021) explores the one-pot three-component synthesis of novel thiadiazole-thiazolo[3,2-a]pyrimidine derivatives. These compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties (Ghaffari, Esmaeili, & Khojastehnezhad, 2021).
Synthesis of Nucleosides
The compound is also involved in the synthesis of various nucleosides. Rao et al. (2009) have reported the synthesis of disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are analogs of uridine and cytidine. These derivatives show potential in pharmaceutical applications (Rao, Revankar, Vinayak, & Robins, 2009).
Antimicrobial and Antiviral Properties
A range of studies have highlighted the antimicrobial and antiviral properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, Abu‐Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones and found significant antimicrobial activity against various bacteria and fungi (Abu‐Hashem, 2018). Additionally, El-Gazzar and Hafez (2008) reported on the antimicrobial activity of sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole, demonstrating the compound's relevance in developing new antimicrobial agents (El-Gazzar & Hafez, 2008).
Crystallographic and Structural Analysis
The crystal structure of these compounds provides insight into their potential applications. Jotani et al. (2009) performed a detailed crystallographic analysis of ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3] thiazolo [3,2-a] pyrimidine-6-carboxylate. Their findings help understand the molecular interactions and packing features of these compounds, which are crucial for their chemical properties and potential applications (Jotani, Baldaniya, & Jasinski, 2009).
Propiedades
IUPAC Name |
6-benzyl-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-11-10(8-9-4-2-1-3-5-9)12(17)15-6-7-18-13(15)14-11/h1-7,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNVYPXFNBGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)



![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220765.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)


